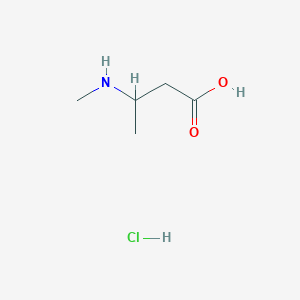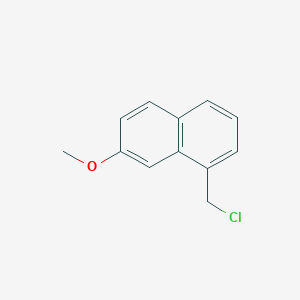
3-(Methylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Methylamino)butanoic acid” is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine.
Molecular Structure Analysis
The molecular structure of “3-(Methylamino)butanoic acid” can be represented by the InChI string: InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) . The canonical SMILES representation is: CC(CC(=O)O)NC .
Chemical Reactions Analysis
The autoignition chemistry of related compounds, such as methyl butanoate, a biodiesel surrogate, has been analyzed, revealing the significance of various reaction pathways at high temperatures. These studies can provide a basis for understanding the reactivity of “3-(Methylamino)butanoic acid” under similar conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Methylamino)butanoic acid” include a molecular weight of 117.15 g/mol, an XLogP3-AA of -2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 117.078978594 g/mol and the monoisotopic mass is also 117.078978594 g/mol .
Scientific Research Applications
Pharmacology
In pharmacology, 3-(Methylamino)butanoic acid may be involved in the study of nitrosamine impurities in drug substances and products. These impurities are known to be mutagenic and carcinogenic, and their presence in pharmaceuticals is a significant concern for health authorities .
Biochemistry
3-(Methylamino)butanoic acid can be relevant in the biochemistry of nicotine metabolism, which is crucial for understanding the impact of smoking on lung cancer risk. The compound’s structure could be used to study the biotransformation pathways of nicotine .
Material Science
In material science, this compound’s properties, such as molecular weight and structure, can be analyzed for its potential use in the development of new materials or the improvement of existing ones .
Environmental Science
Environmental scientists might explore the role of 3-(Methylamino)butanoic acid in the ecosystem, particularly its production by cyanobacteria and its potential link to neurodegenerative diseases through environmental exposure .
Food Industry
The food industry could investigate the use of 3-(Methylamino)butanoic acid as a flavor compound or as a precursor to other flavor-enhancing molecules. Its structural analogs are known to contribute to the flavor profile of various foods.
Agriculture
In agriculture, the breakdown pathways of branched-chain aldehydes, which include compounds structurally related to 3-(Methylamino)butanoic acid, are of interest due to their impact on the flavor of fermented foods .
Analytical Chemistry
Analytical chemists may utilize 3-(Methylamino)butanoic acid as a standard or reagent in chromatographic methods to quantify similar compounds in various samples, ensuring the accuracy and reliability of their analyses .
Chemical Synthesis
Finally, in chemical synthesis, 3-(Methylamino)butanoic acid could be used as a building block for synthesizing more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals .
Safety and Hazards
“3-(Methylamino)butanoic acid” is classified as an eye irritant (Category 2, H319) and poses a long-term (chronic) aquatic hazard (Category 2, H411) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of eye contact, it is recommended to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
properties
IUPAC Name |
3-(methylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQSQYOPIHNGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)butanoic acid | |
Q & A
Q1: What is the significance of orthogonally protected (2S,3S)-2-amino-3-(methylamino)butanoic acid (AMBA) in organic synthesis?
A1: (2S,3S)-2-Amino-3-(methylamino)butanoic acid (AMBA), particularly in its orthogonally protected form, serves as a valuable building block in peptide synthesis. The orthogonal protecting groups allow for selective deprotection and manipulation of the amino acid's functional groups. This selectivity is crucial when incorporating AMBA into larger peptide chains, enabling precise control over the synthesis and preventing unwanted side reactions [].
Q2: What new approaches for synthesizing orthogonally protected AMBA are discussed in the research paper?
A2: Unfortunately, the provided abstract does not delve into the specific details of the new synthetic approaches. To gain a comprehensive understanding of the methodologies employed, a thorough examination of the full research article is required. The article likely explores novel protecting group strategies, reaction conditions, or synthetic routes that offer advantages in terms of yield, purity, or stereoselectivity compared to existing methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)